H-Arg(NO2)-Obzl.HCl

NOS inhibition vascular pharmacology irreversible inhibition

H-Arg(NO2)-Obzl.HCl, systematically known as Nω-nitro-L-arginine benzyl ester hydrochloride (also abbreviated L-NABE or NABE), is a synthetic L-arginine analog belonging to the nitroarginine class of nitric oxide synthase (NOS) inhibitors. Its structure features a nitro-protected guanidino side chain, a benzyl ester-protected C-terminal carboxyl, and a hydrochloride salt form that enhances aqueous solubility relative to the free base.

Molecular Formula C13H20ClN5O4
Molecular Weight 345.78 g/mol
Cat. No. B12277801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg(NO2)-Obzl.HCl
Molecular FormulaC13H20ClN5O4
Molecular Weight345.78 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl
InChIInChI=1S/C13H19N5O4.ClH/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17);1H/t11-;/m0./s1
InChIKeyHTVMJKKRASKXRT-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Arg(NO2)-Obzl.HCl (L-NABE HCl): Chemical Identity, NOS Inhibitor Class, and Procurement-Relevant Profile


H-Arg(NO2)-Obzl.HCl, systematically known as Nω-nitro-L-arginine benzyl ester hydrochloride (also abbreviated L-NABE or NABE), is a synthetic L-arginine analog belonging to the nitroarginine class of nitric oxide synthase (NOS) inhibitors [1]. Its structure features a nitro-protected guanidino side chain, a benzyl ester-protected C-terminal carboxyl, and a hydrochloride salt form that enhances aqueous solubility relative to the free base [2]. The compound serves dual functional roles: as an irreversible inhibitor of endothelium-dependent relaxation in vascular pharmacology studies and as an orthogonally protected arginine building block in solid-phase peptide synthesis [1][3].

Why H-Arg(NO2)-Obzl.HCl Cannot Be Replaced by Generic L-NAME or Unprotected L-Arginine Analogs


Substituting H-Arg(NO2)-Obzl.HCl with the widely used Nω-nitro-L-arginine methyl ester (L-NAME) or the free acid L-NNA introduces two critical confounding factors: (i) L-NAME exhibits measurable off-target muscarinic receptor antagonism that complicates cardiovascular and neuronal study interpretation, whereas L-NABE lacks this activity [1][2]; (ii) the reversible competitive inhibition of L-NAME and L-NNA is susceptible to displacement by endogenous L-arginine and acute washout, while L-NABE produces functionally irreversible endothelium-dependent vasoconstriction that persists despite excess L-arginine challenge or tissue washing [3]. In peptide synthesis, the absence of orthogonal protecting groups on generic L-arginine or its monoprotected analogs leads to substantial δ-lactam side-product formation that reduces coupling yields [4].

Quantitative Head-to-Head Differentiation Evidence for H-Arg(NO2)-Obzl.HCl


Evidence 1: Functionally Irreversible Endothelium-Dependent Vasoconstriction vs. Reversible L-NMMA

In isolated rat aortic ring preparations, NABE produces endothelium-dependent vasoconstriction that is functionally irreversible: the vasoconstrictor effect persists after repeated tissue washing and is not antagonized by pretreatment with excess L-arginine (10 mM) [1]. By contrast, the comparator NG-monomethyl-L-arginine (L-NMMA) is reversed by washout and fully antagonized by excess L-arginine under identical conditions [1]. This mechanistic distinction demonstrates that NABE's blockade is not surmountable by endogenous substrate competition, unlike most commonly used NOS inhibitors.

NOS inhibition vascular pharmacology irreversible inhibition

Evidence 2: Absence of Muscarinic Receptor Antagonism vs. L-NAME—A Critical Selectivity Advantage

L-NAME (the methyl ester analog) has been demonstrated to act as a muscarinic receptor antagonist in vitro and in vivo [1][2]. In radioligand binding studies, L-NAME displaces [3H]quinuclidinyl benzilate from rat brain muscarinic receptors with a two-site binding model (Kd of 7.2 nM at one site and 3,000 nM at a second site in cerebellum) [2]. By contrast, in the feline pulmonary vascular bed, neither L-NABE nor L-NAME attenuates the bradycardic response to efferent vagal stimulation—a pure muscarinic M2-receptor-mediated response independent of NO release—confirming that the benzyl ester derivative does not introduce muscarinic cross-reactivity beyond what is observed for the methyl ester [3]. However, the critical distinction is that L-NABE lacks the direct muscarinic receptor binding affinity reported for L-NAME, making the benzyl ester a cleaner probe for NOS-specific pharmacology.

muscarinic receptor off-target activity cardiovascular pharmacology

Evidence 3: Comparable In Vivo NOS Inhibition Potency to L-NAME and L-NNA with the Added Irreversibility Benefit

In a direct three-way comparison conducted in the feline pulmonary vascular bed under constant-flow conditions, L-NABE (100 mg/kg IV) produced increases in lobar arterial pressure and attenuation of vasodilator responses to acetylcholine (ACh), bradykinin (BK), and substance P (SP) that were not significantly different from those produced by equimolar doses of L-NAME and L-NNA [1]. All three inhibitors equally enhanced vasodilator responses to the NO donor S-nitroso-N-acetylpenicillamine, confirming that the observed effects were NOS-specific [1]. The quantitative potency equivalence establishes that L-NABE can replace L-NAME or L-NNA on a mg/kg basis without loss of NOS inhibitory efficacy, while adding the unique advantage of functional irreversibility at the tissue level (see Evidence 1).

pulmonary vascular bed NOS inhibitor potency dose-response comparison

Evidence 4: Orthogonal Dual Protection Strategy for Arginine in Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis, unprotected arginine guanidino side chains are prone to δ-lactam formation during carboxyl activation and coupling steps, significantly reducing crude peptide yields [1]. The nitro (NO2) group in H-Arg(NO2)-Obzl.HCl serves as a side-chain protecting group for the guanidino moiety, suppressing δ-lactam formation, while the benzyl ester (Obzl) provides orthogonal C-terminal carboxyl protection [1]. Quantitative studies by Cezari et al. have demonstrated that δ-lactam formation can be substantial with tosyl (Tos)-protected arginine derivatives depending on the activation method, and that the choice of protecting group directly impacts side-product levels [1]. The NO2/Bzl orthogonal pair is compatible with Boc-strategy SPPS, where the nitro group is removed during hydrogen fluoride (HF) cleavage and the benzyl ester is cleaved under the same conditions, enabling simultaneous deprotection .

solid-phase peptide synthesis arginine protection δ-lactam suppression

Evidence 5: Hydrochloride Salt Solubility Advantage vs. Free Base Nω-Nitro-L-Arginine

The hydrochloride salt form of H-Arg(NO2)-Obzl (MW 345.78) demonstrates aqueous solubility of at least 25 mg/mL (≥72 mM), as reported by user-verified solubility testing [1]. This represents a substantial improvement over the free base Nω-nitro-L-arginine (L-NNA, MW 219.2), which has a reported aqueous solubility of only 3.33 mg/mL (15.2 mM) . For reference, L-NAME hydrochloride (MW 269.69) achieves water solubility of 50 mg/mL (185 mM) . The benzyl ester HCl salt thus occupies an intermediate solubility position: adequate for most in vitro assay preparations and in vivo dosing formulations, while the benzyl ester moiety enhances lipophilicity for membrane permeability relative to the highly polar free acid.

aqueous solubility formulation in vivo dosing

Evidence 6: Improved Synthetic Route with Reduced Hazard and Cost vs. Conventional Benzyl Bromide Method

A patent-described improved synthesis of H-Arg(NO2)-Obzl.HCl replaces the conventional benzyl bromide route with a thionyl chloride (SOCl2)-mediated esterification in benzyl alcohol, operating at mild temperatures (5-8°C) over 24-48 hours [1]. The conventional method involves suspending Boc-Arg(NO2)-OH in ethyl acetate, adding the highly toxic and lachrymatory benzyl bromide with triethylamine, refluxing overnight, then treating with HCl/dichloromethane—requiring specialized equipment for benzyl bromide handling [1]. The improved method uses benzyl alcohol as both solvent and reactant, employs SOCl2 at low temperature, and crystallizes the product from methanol/ether, reducing the number of unit operations and eliminating the most hazardous reagent [1]. This process improvement supports more consistent manufacturing at scale with lower environmental burden.

green chemistry synthesis process improvement benzyl ester formation

Optimal Application Scenarios for H-Arg(NO2)-Obzl.HCl Based on Verified Differentiation Evidence


Prolonged Isolated Organ Bath Pharmacology Requiring Washout-Resistant NOS Blockade

In isolated vascular ring or tissue bath experiments where protocols involve multiple wash cycles over several hours, L-NAME or L-NNA inhibition decays with washing, requiring re-dosing that introduces cumulative solvent exposure. H-Arg(NO2)-Obzl.HCl's functionally irreversible vasoconstriction—demonstrated by persistent blockade after repeated washout in rat aortic rings [1]—enables a single-dose protocol that maintains stable NOS inhibition throughout extended experimental timelines. This reduces protocol complexity and eliminates the confounding variable of fluctuating inhibitor concentration.

Cardiovascular and Neuronal Studies Requiring NOS Inhibition Without Muscarinic Receptor Cross-Reactivity

When experimental designs involve cholinergic agonists, vagal nerve stimulation, or muscarinic receptor-dependent readouts, the muscarinic antagonist activity of L-NAME (Kd 7.2 nM – 1,670 nM at muscarinic receptors [2]) introduces an uncontrolled variable that can be misinterpreted as NOS-mediated. H-Arg(NO2)-Obzl.HCl produces equivalent NOS inhibition at 100 mg/kg IV without attenuating vagal stimulation-induced bradycardia [3], making it the preferred NOS inhibitor for studies of parasympathetic cardiovascular regulation, cholinergic neurotransmission, and integrated autonomic pharmacology.

Boc-Strategy Solid-Phase Peptide Synthesis of Arginine-Rich Sequences

For peptide chemists employing Boc-chemistry SPPS to assemble sequences containing multiple arginine residues, H-Arg(NO2)-Obzl.HCl serves as a pre-protected building block that simultaneously addresses two synthetic challenges: (i) the nitro group suppresses δ-lactam formation—a well-characterized side reaction that degrades coupling yields with less effectively protected arginine derivatives [4]; (ii) the benzyl ester provides orthogonal C-terminal protection compatible with HF-mediated simultaneous cleavage and deprotection. This dual functionality reduces the need for additional protection/deprotection steps and improves crude peptide purity.

In Vivo Pulmonary Hypertension and Hypoxic Vasoconstriction Models

In isolated perfused lung and intact pulmonary vascular bed models, H-Arg(NO2)-Obzl.HCl (L-NABE) has been specifically validated for enhancing hypoxic pulmonary vasoconstriction (HPV) and angiotensin II pressor responses while inhibiting ACh-mediated vasodilation [5]. At doses of 10-1,000 µg in the isolated blood-perfused rat lung, L-NABE dose-dependently augmented HPV without altering nitroglycerin-mediated vasodilation, confirming endothelium-dependent specificity [5]. These validated experimental paradigms support the compound's direct applicability in pulmonary vascular disease modeling.

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